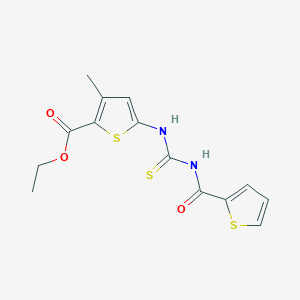

Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate

Description

Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate is a thiophene-derived compound featuring a thioureido linkage and a thiophene-2-carbonyl substituent. The thioureido group provides hydrogen-bonding capacity, influencing solubility and intermolecular interactions, while the thiophene rings enhance π-conjugation and stability.

Properties

IUPAC Name |

ethyl 3-methyl-5-(thiophene-2-carbonylcarbamothioylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S3/c1-3-19-13(18)11-8(2)7-10(22-11)15-14(20)16-12(17)9-5-4-6-21-9/h4-7H,3H2,1-2H3,(H2,15,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWFKASLJNMPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=S)NC(=O)C2=CC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves heterocyclization reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Specific conditions for synthesizing Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate would involve the careful selection of reagents and catalysts to ensure the correct formation of the thiophene ring and the incorporation of the thioureido and ester functionalities.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl or thioureido groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents or Friedel-Crafts acylation conditions are typical.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The thiophene ring system can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The thioureido group may also play a role in binding to specific proteins or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs differ in substituents on the thiophene ring or adjacent functional groups. A comparative analysis is summarized in Table 1.

Table 1. Structural and Functional Comparison

*Estimated based on molecular formula.

Physicochemical Properties

- Lipophilicity: The target compound’s XLogP3 (~4.8*) is lower than Ethyl 3-methyl-5-[(2-phenoxybenzoyl)amino]thiophene-2-carboxylate (XLogP3 = 5.2) due to the latter’s bulky phenoxybenzoyl group .

- Hydrogen Bonding: The thioureido group in the target compound offers two hydrogen-bond donors, improving aqueous solubility relative to analogs like 1a and 1b, which lack such groups .

- Thermal Stability : Phenyl-substituted analogs (e.g., 1b) exhibit higher melting points than methyl-substituted ones, suggesting that aromaticity enhances crystal packing efficiency .

Crystallography and Structural Analysis

The SHELX software suite () is widely used for crystallographic refinement of thiophene derivatives. Compounds with planar thiophene rings and strong intermolecular interactions (e.g., hydrogen bonds in thioureido derivatives) are more amenable to high-resolution structural determination .

Research Implications

- Drug Discovery : The thioureido group’s hydrogen-bonding capacity may enhance interactions with biological targets, making the target compound a candidate for antimicrobial or enzyme-inhibition studies.

- Material Science : Thiophene derivatives are valued in organic electronics; the target compound’s conjugated system could be explored for optoelectronic applications.

Biological Activity

Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate is a complex organic compound that exhibits notable biological activities, primarily due to its unique structural features, including the presence of thiophene rings and functional groups. This article reviews the biological activity of this compound, focusing on its potential applications in pharmaceuticals and agrochemicals.

Structural Overview

The molecular formula of Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate is , with a molecular weight of approximately 299.4 g/mol. The compound's structure includes:

- Thiophene moieties : Known for diverse biological activities.

- Carboxylate and thiourea functional groups : Contributing to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing thiophene structures often exhibit significant anticancer activities. For instance, derivatives of thiophene have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that related compounds demonstrated IC50 values lower than those of standard anticancer agents like doxorubicin, suggesting strong cytotoxic effects against cancer cells .

Table 1: Comparative Anticancer Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Doxorubicin | A-431 | 0.25 | |

| Thiophene Derivative | Jurkat | <0.1 | |

| Ethyl Compound | HT29 | <0.05 |

Antimicrobial Activity

Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate has also shown promising antimicrobial properties. Studies have reported significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to or better than those of conventional antibiotics .

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.22 | Very Active |

| Escherichia coli | 0.25 | Active |

| Pseudomonas aeruginosa | 0.30 | Moderately Active |

The mechanism by which ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate exerts its biological effects may involve:

- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.

- DNA Interaction : Binding to DNA or interfering with DNA replication processes.

- Biofilm Disruption : Inhibiting biofilm formation in bacterial cultures, enhancing its efficacy against resistant strains .

Case Studies

-

Anticancer Efficacy in HepG2 Cells :

A study evaluated the cytotoxic effects of ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate on HepG2 liver cancer cells, revealing an IC50 value significantly lower than standard treatments, indicating its potential as a novel anticancer agent . -

Antimicrobial Resistance :

In another study, the compound demonstrated synergistic effects when combined with existing antibiotics, reducing their MICs and enhancing overall antimicrobial efficacy against resistant strains such as MRSA .

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the preparation of the thiophene core. For example:

- Step 1: Formation of the thiophene backbone via condensation reactions using precursors like ethyl 3-amino-thiophene-2-carboxylate derivatives. Thiourea or isothiocyanate intermediates are introduced via reactions with thiophosgene or thiocarbonyl agents .

- Step 2: Functionalization with thiophene-2-carbonyl groups using coupling agents (e.g., DCC/DMAP) in anhydrous solvents like DMF or THF .

- Optimization: Reactions are monitored via TLC, and intermediates are purified via recrystallization (e.g., ethanol or petroleum ether) .

Basic: Which spectroscopic and crystallographic methods are employed for structural characterization?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and hydrogen bonding. For example, thioureido protons appear as broad singlets (δ 10–12 ppm), while thiophene protons resonate at δ 6–8 ppm .

- X-ray Crystallography: Resolves bond angles and dihedral angles (e.g., thiophene ring planarity and ester group orientation). SHELX programs are used for refinement, with hydrogen bonds (e.g., 2.55 Å S–H···O) critical for stability .

- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, thioureido N–H at ~3300 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (DMF, THF) enhance solubility of intermediates. For example, DMF increases thioureido coupling efficiency by 15–20% compared to toluene .

- Catalysts: Triethylamine (TEA) or DMAP accelerates acylation reactions, reducing side products like unreacted amines .

- Temperature Control: Reflux conditions (70–80°C) for thiourea formation vs. room temperature for esterification to minimize decomposition .

Advanced: How can contradictions in structural data from NMR and X-ray crystallography be resolved?

Methodological Answer:

- Cross-Validation: Use complementary techniques like mass spectrometry to confirm molecular weight and IR to validate functional groups. For example, discrepancies in hydrogen bonding (NMR vs. X-ray) are resolved via variable-temperature NMR to assess dynamic effects .

- Computational Modeling: DFT calculations (e.g., Gaussian) predict optimized geometries, which are compared to crystallographic data to identify conformational flexibility .

Basic: What are key safety considerations when handling intermediates during synthesis?

Methodological Answer:

- Reactive Intermediates: Thiophosgene and chlorinated solvents require fume hood use and PPE (nitrile gloves, goggles). Spills are neutralized with sodium bicarbonate .

- Stability: Thioureido derivatives are hygroscopic; store under argon at –20°C to prevent hydrolysis .

Advanced: How can biological activity be analyzed against cancer cell lines?

Methodological Answer:

- In Vitro Assays: MTT or SRB assays evaluate anti-proliferative activity (IC50 values) against HeLa or MCF-7 cells. Dose-response curves (0.1–100 µM) are generated with triplicate measurements .

- Target Interaction Studies: Molecular docking (AutoDock Vina) predicts binding to kinases (e.g., EGFR). Fluorescence quenching assays validate protein-ligand interactions .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Functional Group Variation: Replace the thiophene-2-carbonyl group with benzoyl or acetyl groups to assess electronic effects. For example, trifluoromethyl substitutions enhance metabolic stability .

- Bioisosteric Replacement: Substitute thioureido with urea or sulfonamide groups to modulate solubility and potency .

- Analogs Screening: Compare IC50 values and logP (HPLC-measured) to correlate hydrophobicity with activity .

Advanced: How to assess stability under physiological conditions for drug development?

Methodological Answer:

- pH Stability Tests: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Plasma Stability: Incubate with human plasma (37°C, 1–6 hours). Precipitate proteins with acetonitrile and analyze supernatant for intact compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.